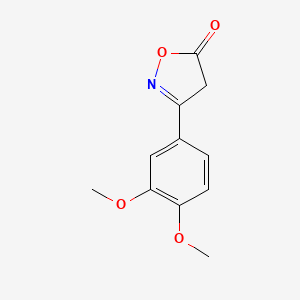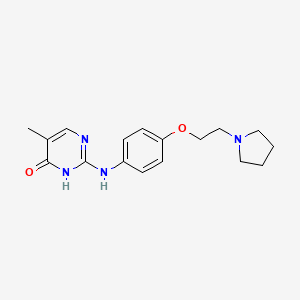
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one
Overview
Description
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been widely studied for its potential therapeutic effects in various neurological and psychiatric disorders, such as anxiety, depression, addiction, and schizophrenia.
Mechanism of Action
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one selectively binds to and blocks the activity of mGluR5, a G protein-coupled receptor that is widely expressed in the brain. By inhibiting mGluR5 signaling, 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one reduces the release of glutamate, a major excitatory neurotransmitter, and modulates the activity of other neurotransmitter systems, such as dopamine and GABA (Gasparini et al., 1999). The exact mechanism by which 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one exerts its therapeutic effects is still under investigation, but it is thought to involve the regulation of synaptic plasticity, neuroinflammation, and neuroprotection (Kinney et al., 2018).
Biochemical and Physiological Effects
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects in the brain. In animal models, 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one reduces the expression of pro-inflammatory cytokines and oxidative stress markers, suggesting a potential role in neuroinflammation and neuroprotection (Chen et al., 2018; Wu et al., 2017). 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one also modulates the activity of the dopamine system, which is involved in reward processing and addiction (Kenny et al., 2003). In addition, 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one has been shown to regulate the expression of genes involved in synaptic plasticity, such as Arc and BDNF, which are critical for learning and memory (Tsai et al., 2012).
Advantages and Limitations for Lab Experiments
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one has several advantages as a research tool for studying the role of mGluR5 in neurological and psychiatric disorders. It is highly selective for mGluR5 and does not interact with other glutamate receptors, which reduces the risk of off-target effects (Gasparini et al., 1999). 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one also has good bioavailability and pharmacokinetic properties, which allows for easy administration and measurement in animal models (Spooren et al., 2002). However, 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one has some limitations in terms of its solubility and stability, which can affect its potency and reproducibility in experiments (Govek et al., 2005).
Future Directions
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one has shown promising results in preclinical and clinical studies for various neurological and psychiatric disorders. However, further research is needed to fully understand its mechanism of action and therapeutic potential. Some possible future directions for 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one research include:
- Investigating the role of mGluR5 in neurodevelopmental disorders, such as autism spectrum disorder and attention-deficit hyperactivity disorder.
- Developing more potent and selective mGluR5 antagonists with improved pharmacokinetic properties.
- Exploring the use of 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one as a potential treatment for other neurological and psychiatric disorders, such as Parkinson's disease and post-traumatic stress disorder.
- Investigating the potential interactions between 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one and other neurotransmitter systems, such as the endocannabinoid and opioid systems.
- Studying the long-term effects of 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one on brain function and behavior, including potential neurotoxicity or neuroprotection.
In conclusion, 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one is a selective antagonist of mGluR5 that has shown potential therapeutic effects in various neurological and psychiatric disorders. Its mechanism of action involves the modulation of glutamate signaling and other neurotransmitter systems, as well as the regulation of synaptic plasticity and neuroinflammation. 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one has several advantages as a research tool, but also has limitations in terms of its solubility and stability. Future research on 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one may lead to new insights into the role of mGluR5 in brain function and behavior, and may ultimately lead to the development of new treatments for neurological and psychiatric disorders.
Scientific Research Applications
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in various neurological and psychiatric disorders. In animal models, 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one has been shown to reduce anxiety-like behavior, improve cognitive function, and attenuate drug-seeking behavior (Chiamulera et al., 2001; Kenny et al., 2003; Spooren et al., 2002). In humans, 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one has been evaluated as a potential treatment for Fragile X Syndrome, a genetic disorder characterized by intellectual disability and behavioral problems (Berry-Kravis et al., 2009).
properties
IUPAC Name |
5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-12-18-17(20-16(13)22)19-14-4-6-15(7-5-14)23-11-10-21-8-2-3-9-21/h4-7,12H,2-3,8-11H2,1H3,(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKDMWBKFQHDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)NC2=CC=C(C=C2)OCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705154 | |
| Record name | 5-Methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one | |
CAS RN |
1138473-53-6 | |
| Record name | 5-Methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



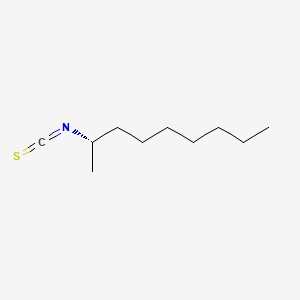

![Thiazolo[4,5-c]pyridin-2-ol](/img/structure/B1505274.png)


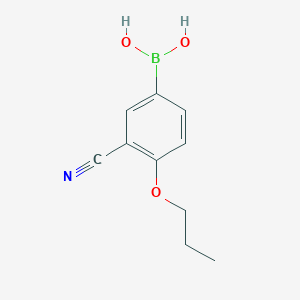

![4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide](/img/structure/B1505284.png)
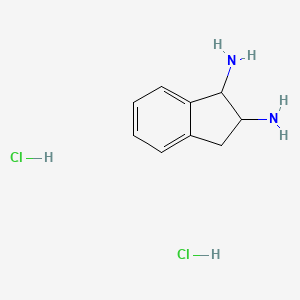



![3-(Imidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1505290.png)
